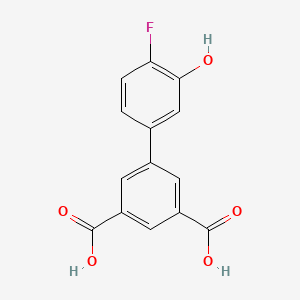
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% (5-DCFP-2-F) is a chemical compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C10H7FO4 and a molecular weight of 198.14 g/mol. It is a white, crystalline solid with a melting point of 116-118°C. 5-DCFP-2-F is widely used in the fields of biochemistry, pharmacology, and toxicology due to its ability to act as a substrate for enzymes and its potential therapeutic activities.
Wirkmechanismus
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% acts as a substrate for enzymes involved in drug metabolism, including cytochrome P450 and monoamine oxidase. Cytochrome P450 is an enzyme found in the liver that is responsible for the metabolism of many drugs, including opioids, barbiturates, and benzodiazepines. Monoamine oxidase is an enzyme that is responsible for the metabolism of neurotransmitters, such as serotonin and dopamine. 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% also acts as a substrate for acetylcholinesterase, an enzyme involved in the metabolism of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and acetylcholinesterase. Inhibition of these enzymes can lead to changes in drug metabolism and neurotransmitter levels, which can have a variety of effects on the body. In addition, 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% has been shown to have a variety of effects on the immune system, including the inhibition of proinflammatory cytokines and the stimulation of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it has been shown to be toxic to some cell lines, and it can interfere with the activity of certain enzymes. In addition, it can be difficult to obtain a pure sample of 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95%.
Zukünftige Richtungen
The potential applications of 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% are vast and varied. One potential application is in the field of drug development, as it can be used to study the metabolism of drugs and their interactions with enzymes. In addition, it could be used to study the effects of environmental toxins on the human body. It could also be used in the development of new therapeutic agents, as it has been shown to have a variety of effects on the immune system. Finally, it could be used in the development of new diagnostic tools, as it has been shown to have a variety of effects on the activity of enzymes.
Synthesemethoden
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3,5-dicarboxyphenyl-2-fluorophenol and anhydrous sodium carbonate in aqueous ethanol. The reaction is carried out at a temperature of 80°C for 4 hours. The second step involves the reaction of the resulting product with sodium hydroxide in aqueous ethanol. The reaction is carried out at a temperature of 80°C for 4 hours. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its ability to act as a substrate for enzymes. It is used in a variety of biochemical and pharmacological studies. It has been used to study the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is also used in studies of drug metabolism, drug-drug interactions, and drug-enzyme interactions. In addition, 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% has been used to study the metabolism of xenobiotics and the effects of environmental toxins on the human body.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-2-1-7(6-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLEAQPSNCMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684531 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-79-8 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)









